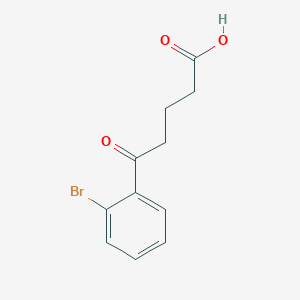

5-(2-Bromophenyl)-5-oxovaleric acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-(2-Bromophenyl)-5-oxovaleric acid involves intricate chemical reactions, highlighting the complexity and the precision needed in organic synthesis. For instance, the chemical synthesis of 4,5-dioxovaleric acid, a compound with a structure related to our compound of interest, was synthesized from 5-bromolevulinic acid via a series of reactions involving the formation of pyridinium bromide, nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis (Beale, Gold, & Granick, 1979).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(2-Bromophenyl)-5-oxovaleric acid reveals intricate details about their chemical nature. For example, the crystal structure analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provided insights into the molecular geometry and hydrogen bonding patterns (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl compounds are complex and varied. For instance, the study on oxovanadium(IV)-catalyzed oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in acid medium shows intricate reaction pathways leading to the formation of malonic acid and corresponding benzoic acid, demonstrating the reactivity of such compounds in oxidation reactions (Reddy & Manjari, 2010).

Physical Properties Analysis

The physical properties of bromophenyl compounds, such as 5-bromo-salicylic acid, have been studied through spectroscopic methods including FT-IR and FT-Raman, providing detailed information on the vibrational modes and structural conformations (Karabacak & Kurt, 2009).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Structural Analyses

The metabolic pathways of related bromophenyl compounds have been a subject of extensive research. For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have uncovered its metabolism in rats, identifying metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. These findings provide insights into potential metabolic transformations 5-(2-bromophenyl)-5-oxovaleric acid might undergo, emphasizing the significance of its structural analogs in metabolic studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Chemical Analysis

The synthesis of complex organic structures involving bromophenyl derivatives is crucial in chemical research. The work by Zaidlewicz and Wolan (2002) on the synthesis of ω-(4-bromophenyl)alkanoic acids demonstrates the application of 5-(2-bromophenyl)-5-oxovaleric acid in synthesizing organoboranes, highlighting the chemical's importance in creating intermediates for further chemical reactions and studies. Their approach through hydroboration–thermal isomerization–oxidation showcases the versatility of bromophenyl compounds in organic synthesis (Zaidlewicz & Wolan, 2002).

Antioxidant and Anticancer Properties

The antioxidant activity of bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally similar to 5-(2-bromophenyl)-5-oxovaleric acid, underscores the potential of such compounds in developing natural antioxidants. These substances exhibited potent activities stronger than conventional antioxidants, suggesting the feasibility of their application in preventing oxidative deterioration of food and exploring their anticancer properties (Li, Xiao-Ming Li, Gloer, & Bin-Gui Wang, 2011).

Corrosion Inhibition

The synthesis of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) from 2-bromo-5-methoxybenzohydrazide showcases the application of bromophenyl derivatives as corrosion inhibitors. ATH's effectiveness in acidic mediums highlights the potential of 5-(2-bromophenyl)-5-oxovaleric acid derivatives in industrial applications where corrosion resistance is crucial. The study by Yamin, Sheet, and Al-Amiery (2020) emphasizes the role of such compounds in extending the life of metal components, contributing to more sustainable manufacturing processes (Yamin, Sheet, & Al-Amiery, 2020).

Wirkmechanismus

Target of Action

The primary target of 5-(2-Bromophenyl)-5-oxovaleric acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s Brønsted acidity depends on the medium. In anhydrous media, the hydroxyl group in the trigonal boronic acid species can act as the proton donor .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s stability and ease of preparation suggest it may have favorable adme properties .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .

Action Environment

The action of 5-(2-Bromophenyl)-5-oxovaleric acid is influenced by environmental factors such as the reaction conditions and the presence of other reagents . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use in a variety of conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVADNGAAQDTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564180 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-5-oxovaleric acid | |

CAS RN |

124576-25-6 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)